[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](methyl)amine
Overview
Description
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and a methylamine group
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known to have a wide range of biological activities . They are often used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .
Mode of Action
It’s worth noting that pyrazole derivatives are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can be used as synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Pharmacokinetics
The compound’s molecular weight, as indicated by the nist chemistry webbook , could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nitrogen-containing heterocycles, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to alterations in signaling cascades, impacting processes such as cell growth and differentiation . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves several key interactions at the molecular level. It binds to biomolecules through hydrogen bonding and hydrophobic interactions, which can lead to enzyme inhibition or activation . This compound’s ability to alter gene expression is also linked to its interaction with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitrogen-containing compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl and methylamine groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. Subsequent alkylation with cyclopentyl halides and reductive amination with formaldehyde and methylamine can yield the desired compound .
Industrial Production Methods
Industrial production of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as:
- 1-Methyl-1H-pyrazol-4-amine
- 4-Amino-1H-pyrazole
- 3(5)-Amino-5(3)-hydroxy pyrazoles
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-6-9-7-12-13(8-9)10-4-2-3-5-10/h7-8,10-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPPRUYMFWOPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.